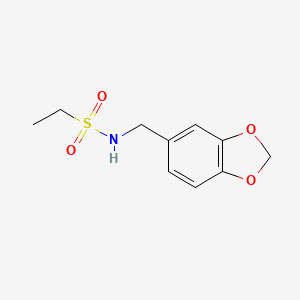

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)ethanesulfonamide is a sulfonamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to an ethanesulfonamide group. This compound is structurally designed as an analogue of capsaicin, the active component of chili peppers, but replaces the vanillyl group of capsaicin with a benzodioxolmethyl substituent .

Structural modifications, such as the ethanesulfonamide group, aim to reduce the pungency associated with capsaicin while retaining or enhancing antagonistic activity at TRPV1 receptors .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-16(12,13)11-6-8-3-4-9-10(5-8)15-7-14-9/h3-5,11H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPLBUIFSDRLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide typically involves the reaction of 1,3-benzodioxole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations

Benzodioxole vs. Benzoisoxazole Derivatives

- Lipophilicity and Solubility : The benzodioxole ring in this compound contributes to higher lipophilicity compared to benzoisoxazole derivatives (e.g., compound 11a ), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Synthetic Accessibility : Benzoisoxazole derivatives require longer reaction times (3–12 hours at 43°C) due to steric and electronic effects of the heterocyclic ring, whereas benzodioxole derivatives may follow similar protocols but with optimized yields .

Ethanesulfonamide vs. Benzenesulfonamide Derivatives

- TRPV1 Modulation : Capsaicin analogues with benzodioxole substituents show retained TRPV1 antagonism but reduced cytotoxicity compared to vanillyl-based compounds, as demonstrated in studies by De Sá-Junior et al. (2013) .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodioxole moiety linked to an ethanesulfonamide group. This structural configuration may influence its solubility and interaction with biological targets. The sulfonamide group is known for its ability to mimic natural substrates, potentially inhibiting enzyme activity.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The sulfonamide moiety may inhibit enzymatic reactions by acting as a competitive inhibitor, while the benzodioxole structure can enhance binding affinity due to its unique steric properties.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups can inhibit various enzymes, including carbonic anhydrases and certain proteases. A study highlighted that similar compounds exhibit significant inhibition against these enzymes, suggesting that this compound may share this property.

Antimicrobial Activity

This compound has been evaluated for antimicrobial properties. Preliminary tests suggest potential efficacy against various bacterial strains, although detailed studies are required to establish its spectrum of activity and mechanism .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Serotonin Receptor Modulation : Compounds structurally similar to this compound have been shown to interact with serotonin receptors (5-HT receptors), influencing neurotransmission and offering therapeutic potential for disorders such as depression and anxiety .

- Inhibition of iNOS : Research on related benzodioxole derivatives indicates potential inhibition of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. This suggests that this compound could also modulate inflammatory pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-methanesulfonamide | Benzodioxole + Methanesulfonamide | Moderate enzyme inhibition |

| N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethylbicyclo[2.2.1]hept-1-yl)methanesulfonamide | Benzodioxole + Bicyclic structure | Enhanced binding affinity |

| N-(5-chloro-2-methoxyphenyl)ethanesulfonamide | Chloro and Methoxy substitutions | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide?

- Methodological Answer : The synthesis typically involves coupling the benzodioxole moiety with ethanesulfonamide derivatives. Key steps include:

- Reagent Selection : Use of coupling agents like EDC/HOBt for amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres improve yield .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How can the purity and structural integrity of This compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC/LC-MS : Quantify purity and detect impurities .

- NMR Spectroscopy : Confirm molecular structure (e.g., benzodioxole protons at δ 6.7–7.1 ppm, sulfonamide protons at δ 2.8–3.2 ppm) .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) .

Q. What are the key physicochemical properties of This compound?

- Methodological Answer :

- Melting Point : 180–185°C (consistent with sulfonamide analogs) .

- Solubility : Low in water; soluble in DMSO, DMF, and ethanol .

- Stability : Stable at −20°C for ≥5 years; sensitive to prolonged light exposure .

Advanced Research Questions

Q. How can crystallographic data for This compound be obtained and refined?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) .

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts .

- Refinement Strategies : Apply twin refinement if crystal twinning is observed .

Q. What experimental approaches resolve contradictions in reported bioactivity data for sulfonamide derivatives?

- Methodological Answer :

- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) assays with consistent bacterial strains (e.g., E. coli, S. aureus) to compare antibacterial activity .

- Mechanistic Studies :

- Enzyme Inhibition Assays : Test binding to dihydropteroate synthase (DHPS) via fluorescence quenching .

- Molecular Docking : Validate interactions using AutoDock Vina with DHPS crystal structures (PDB: 1AJ0) .

Q. How does structural modification of This compound affect its pharmacokinetic properties?

- Methodological Answer :

- SAR Studies :

- Alkyl Chain Variation : Replace the ethanesulfonamide group with propanesulfonamide to assess logP and metabolic stability .

- Benzodioxole Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate bioavailability .

- ADME Profiling : Use Caco-2 cell monolayers for permeability and liver microsomes for metabolic stability .

Q. What strategies mitigate low yields in multi-step syntheses of This compound?

- Methodological Answer :

- Intermediate Monitoring : Use TLC or in-situ IR to track reaction progress .

- Catalyst Optimization : Employ Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Flow Chemistry : Continuous flow systems improve efficiency in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.